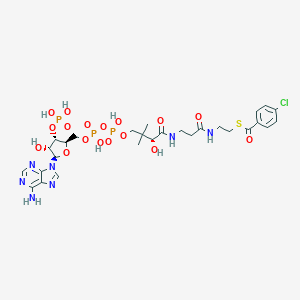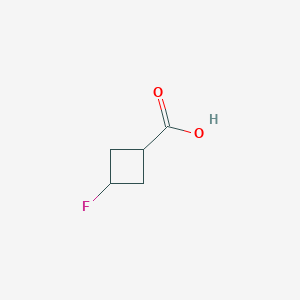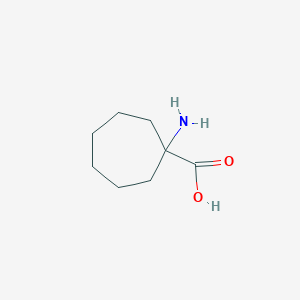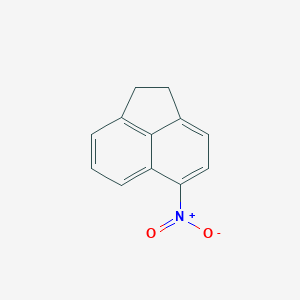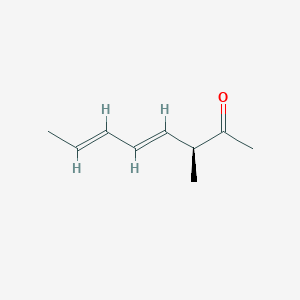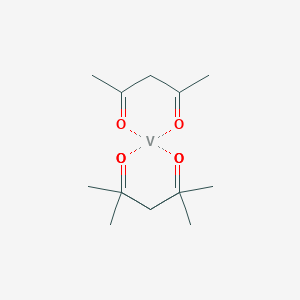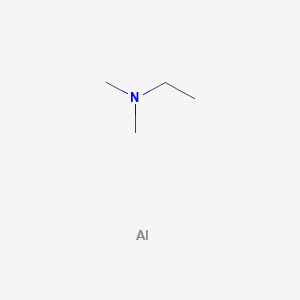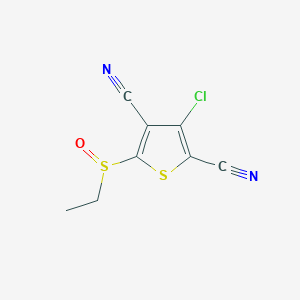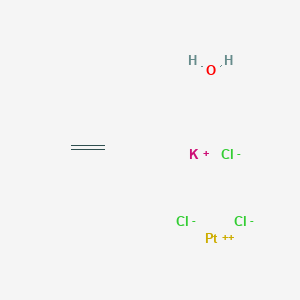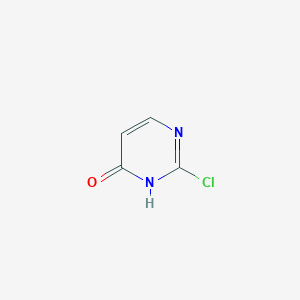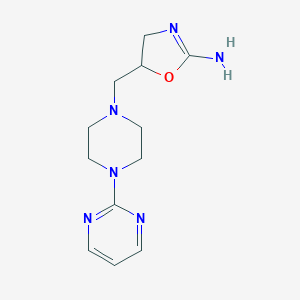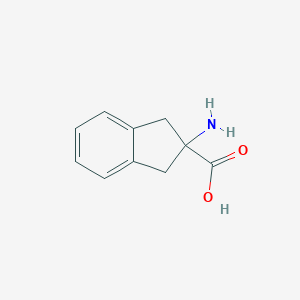![molecular formula C7H5N3O B050786 Pyrido[3,2-d]pyrimidin-2(1H)-one CAS No. 116598-88-0](/img/structure/B50786.png)
Pyrido[3,2-d]pyrimidin-2(1H)-one
Übersicht
Beschreibung
Pyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a fused pyrimidine derivative that exhibits unique biological properties, making it an attractive molecule for scientific research.
Wirkmechanismus
The mechanism of action of pyrido[3,2-d]pyrimidin-2(1H)-one is not fully understood, although it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Pyrido[3,2-d]pyrimidin-2(1H)-one exhibits a range of biochemical and physiological effects that make it an attractive molecule for scientific research. It has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of tyrosine kinases and topoisomerases.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrido[3,2-d]pyrimidin-2(1H)-one has several advantages for lab experiments, including its unique biological properties and ease of synthesis. However, there are also some limitations to its use in the lab. For example, it may be difficult to obtain pure samples of the compound, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on pyrido[3,2-d]pyrimidin-2(1H)-one. One area of research is the development of new synthesis methods for the compound, which may allow for the creation of new derivatives with enhanced biological activities. Another area of research is the investigation of the compound's mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies on the compound's biochemical and physiological effects may help to identify new applications for the molecule in various fields of science.
Conclusion
Pyrido[3,2-d]pyrimidin-2(1H)-one is a unique heterocyclic compound that exhibits a range of biological properties, making it an attractive molecule for scientific research. It can be synthesized through various methods and has potential applications in medicinal chemistry, biochemistry, and pharmacology. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and signaling pathways. Further research on pyrido[3,2-d]pyrimidin-2(1H)-one may lead to the development of new drugs for the treatment of various diseases and the identification of new applications for the molecule in various fields of science.
Wissenschaftliche Forschungsanwendungen
Pyrido[3,2-d]pyrimidin-2(1H)-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It exhibits a range of biological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases.
Eigenschaften
CAS-Nummer |
116598-88-0 |
|---|---|
Produktname |
Pyrido[3,2-d]pyrimidin-2(1H)-one |
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
1H-pyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-4H,(H,9,10,11) |
InChI-Schlüssel |
IAAQUOVTPAMQCR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC(=O)N2)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=NC(=O)N2)N=C1 |
Synonyme |
Pyrido[3,2-d]pyrimidin-2-ol (6CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



